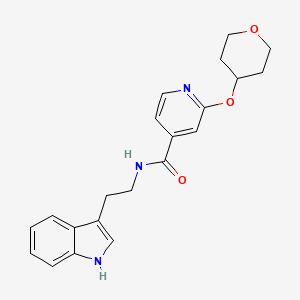

N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as IPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPN belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

1. Innovative Synthesis Routes

Research has focused on developing novel synthesis pathways for related compounds, showcasing methodologies for creating complex molecules. For example, Ramkumar and Nagarajan (2014) detailed a new route to synthesize ellipticine quinone from isatin, demonstrating the versatility of related compounds in synthetic chemistry (Ramkumar & Nagarajan, 2014).

2. Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, such as those by Aydın and Dağci (2010), contribute to a deeper understanding of the chemical properties and potential applications of these molecules in various scientific domains (Aydın & Dağci, 2010).

Biological and Pharmaceutical Potential

3. Antibacterial and Insecticidal Properties

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating the biological relevance of these compounds (Deohate & Palaspagar, 2020).

4. Antimicrobial and Antifungal Activities

Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, assessing their antimicrobial and antifungal activities. This research suggests the potential of similar compounds in developing new antimicrobial agents (Hassan, 2013).

5. Chemical Interactions and Structural Insights

Studies like those by Reddy, Babu, and Nangia (2006) on carboxamide-pyridine N-oxide heterosynthon for crystal engineering provide valuable insights into the structural and interactive properties of these molecules, which can be leveraged for pharmaceutical cocrystal design (Reddy, Babu, & Nangia, 2006).

Mécanisme D'action

Target of Action

The primary targets of N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .

Mode of Action

The compound interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The affected biochemical pathway is the conversion of arachidonic acid to prostaglandin G, catalyzed by COX-1 and COX-2 . The downstream effects include the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Result of Action

The molecular and cellular effects of the compound’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the production of prostaglandins and thromboxanes, thereby alleviating pain and inflammation .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-21(23-10-6-16-14-24-19-4-2-1-3-18(16)19)15-5-9-22-20(13-15)27-17-7-11-26-12-8-17/h1-5,9,13-14,17,24H,6-8,10-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXSOFPFQJXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)